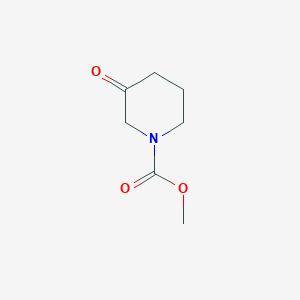

Methyl 3-oxopiperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJDVYAJLUELCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447142 | |

| Record name | 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61995-18-4 | |

| Record name | Methyl 3-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-oxopiperidine-1-carboxylate

CAS Number: 61995-18-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 3-oxopiperidine-1-carboxylate is a pivotal heterocyclic intermediate, valued for its role as a versatile scaffold in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its unique structural features, comprising a reactive β-keto ester system within a piperidine ring, make it an attractive starting material for introducing stereocenters and elaborating into a diverse array of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, offering field-proven insights for its effective utilization in research and development.

Core Synthesis Strategy: Oxidation of the 3-Hydroxy Precursor

The most common and efficient route to this compound involves the oxidation of its corresponding secondary alcohol, methyl 3-hydroxypiperidine-1-carboxylate. The choice of oxidant is critical to ensure high yield and chemoselectivity, avoiding over-oxidation or side reactions. Mild oxidation conditions are generally preferred.

Synthetic Workflow Overview

Caption: General synthetic scheme for this compound.

Field-Proven Oxidation Protocols

Two highly effective and widely adopted methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

1. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is favored for its mild reaction conditions, operational simplicity, and high yields.[1][2]

-

Causality of Choice: DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups.[1] The reaction proceeds rapidly at room temperature and avoids the use of toxic heavy metals like chromium.

Experimental Protocol: Dess-Martin Oxidation

-

Dissolution: Dissolve methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1-1.5 eq.) portion-wise at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless to light yellow oil.[3]

2. Swern Oxidation

The Swern oxidation is another robust method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[4]

-

Causality of Choice: This method is performed at very low temperatures (-78 °C), which enhances its selectivity and is particularly useful for substrates prone to epimerization or other side reactions at higher temperatures. It reliably delivers the desired ketone in high purity.

Experimental Protocol: Swern Oxidation

-

Activator Formation: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.2-1.5 eq.) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2-2.5 eq.) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10-15 minutes.

-

Alcohol Addition: Add a solution of methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30-45 minutes.

-

Base Addition: Add triethylamine (Et₃N, 4-5 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.

-

Extraction and Work-up: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil via flash column chromatography to yield the pure product.

Physicochemical and Spectroscopic Data

Accurate characterization is paramount for confirming the identity and purity of this compound.

| Property | Value | Reference |

| CAS Number | 61995-18-4 | [3] |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 257.6 ± 33.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 109.6 ± 25.4 °C | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

Spectroscopic Data (Predicted and Correlated from Similar Structures):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.75 (s, 3H, -OCH₃)

-

δ ~3.6-3.8 (m, 2H, piperidine ring protons)

-

δ ~3.4-3.6 (m, 2H, piperidine ring protons)

-

δ ~2.5-2.7 (m, 2H, piperidine ring protons)

-

δ ~2.2-2.4 (m, 2H, piperidine ring protons)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~205.0 (C=O, ketone)

-

δ ~170.0 (C=O, ester)

-

δ ~52.0 (-OCH₃)

-

δ ~40-50 (piperidine ring carbons)

-

-

IR (neat, cm⁻¹):

-

~1735 (C=O stretch, ester)

-

~1715 (C=O stretch, ketone)

-

~1200-1250 (C-O stretch)

-

-

Mass Spectrometry (ESI-MS):

-

m/z 158.07 [M+H]⁺, 180.05 [M+Na]⁺

-

Applications in Drug Discovery and Total Synthesis

The 3-oxopiperidine motif is a common feature in a variety of biologically active molecules. This compound serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas. Although specific, named drugs directly using this intermediate are not extensively documented in publicly available literature, its structural analogs are key in major pharmaceuticals. For instance, the core piperidone structure is central to the synthesis of potent analgesics like fentanyl and its derivatives.[6] The strategic placement of the keto and ester functionalities allows for diverse chemical manipulations.

Illustrative Synthetic Utility

The keto group at the 3-position can be used for:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig-type reactions: To form exocyclic double bonds.

-

Aldol and related C-C bond-forming reactions: To build complexity at the C2 or C4 positions.

The ester group can be:

-

Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides.

-

Reduced: To a primary alcohol.

-

Converted to other functional groups: Through various ester derivatization reactions.

This dual functionality provides a powerful platform for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound is classified as an irritant and may cause eye and skin irritation.[3]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from sources of ignition and oxidizing agents. Keep the container tightly sealed.[3]

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. A solid understanding of its synthesis, particularly through reliable oxidation protocols like the Dess-Martin or Swern oxidations, is key to leveraging its synthetic versatility. While direct applications in blockbuster drugs are not prominently published, its structural motif is undeniably important, and its utility as a building block for novel therapeutic agents continues to be explored by researchers worldwide.

References

- [Reference for synthesis of related piperidines, e.g., via Dieckmann condensation - to be sourced from a specific peer-reviewed paper if available]

- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.

- [Reference for specific drug synthesis using a 3-oxopiperidine core - to be sourced from a specific peer-reviewed paper if available]

-

BIOSYNCE. (n.d.). This compound CAS 61995-18-4. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- [Reference for general importance of piperidine in medicinal chemistry - to be sourced from a specific review article if available]

- [Reference for Swern Oxidation general protocol - to be sourced from a specific methodology paper if available]

- [Reference for Dess-Martin Oxidation general protocol - to be sourced from a specific methodology paper if available]

- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.

- [Reference for safety and handling - to be sourced from a reputable chemical safety d

- [Additional reference for synthesis or applic

- [Additional reference for spectroscopic data if a direct source is found - to be sourced as needed]

- [Additional reference for properties - to be sourced

- Kang, Y. B., et al. (2008). Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. biosynce.com [biosynce.com]

- 4. mdpi.com [mdpi.com]

- 5. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Methyl 3-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical and chemical properties of Methyl 3-oxopiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Recognizing the pivotal role of physicochemical characteristics in drug design and development, this document moves beyond a simple recitation of data points to offer a nuanced understanding of this compound's behavior, supported by experimental context and practical handling considerations.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold in the design of centrally acting drugs, analgesics, and anticancer agents.[1] this compound (CAS Number: 61995-18-4) serves as a versatile intermediate, offering multiple reaction sites for the synthesis of complex molecular architectures.[2][3] A thorough understanding of its physical properties is paramount for its effective and safe utilization in synthetic workflows, from small-scale research to process development.

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its behavior in various experimental settings, influencing reaction kinetics, solubility, and purification strategies.

Structural and General Properties

This compound is a colorless to light yellow liquid, often presenting with a characteristic odor.[2] It is moderately volatile and demonstrates solubility in water and common organic solvents.[2]

| Property | Value | Source |

| CAS Number | 61995-18-4 | [2] |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid with a peculiar odor | [2] |

Thermal and Density Properties

The thermal stability and density of a compound are critical parameters for its handling, storage, and use in various reaction conditions.

| Property | Value | Source |

| Boiling Point | 257.6 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 109.6 ± 25.4 °C | [2] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the N-carboxylate methyl group, and the protons adjacent to the ketone and ester functionalities. The chemical shifts and coupling patterns of the piperidine protons would provide insights into the ring's conformation.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbonyl carbons of the ketone and the ester, the N-carboxylate methyl carbon, and the carbons of the piperidine ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the urethane (N-carboxylate) groups.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is a cornerstone of chemical research. The following section outlines the principles behind the standard experimental protocols for measuring the key physical parameters of a liquid organic compound like this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that reflects the strength of intermolecular forces.

Caption: Workflow for Boiling Point Determination.

The principle behind this method is the determination of the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure.

Density Measurement

Density is a measure of mass per unit volume and is a useful parameter for substance identification and purity assessment.

The density of a liquid can be determined by accurately measuring the mass of a known volume of the substance. This is typically done using a pycnometer or by simply weighing a precise volume measured with a graduated cylinder.

Solubility Assessment

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.

A common method to determine solubility involves preparing a saturated solution of the compound in a specific solvent at a given temperature. The concentration of the dissolved compound is then measured using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Applications in Synthesis and Drug Discovery

This compound is a valuable intermediate in organic synthesis, particularly in the construction of more complex piperidine-containing molecules. Its bifunctional nature, possessing both a ketone and a protected amine, allows for a variety of chemical transformations.

While specific, high-profile examples of its direct use in the synthesis of marketed drugs are not prominently documented in readily accessible literature, its utility can be inferred from the importance of the 3-oxopiperidine scaffold. This structural motif is a precursor to a range of substituted piperidines that are of interest in the development of novel therapeutics. For instance, related N-substituted 4-oxopiperidine-3-carboxylates are key intermediates in the synthesis of potent analgesics.

The general synthetic utility is illustrated below:

Caption: Synthetic transformations of the core molecule.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified as an irritant and may cause eye and skin irritation.[2]

-

Handling: Operations should be conducted in a well-ventilated area, preferably within a fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[2] Avoid contact with skin and eyes.[2]

-

Storage: Store in a cool, dry place away from sources of ignition and oxidizing agents.[2] Keep the container tightly sealed. Avoid contact with strong acids or bases.[2]

Conclusion

This compound is a valuable and versatile building block in the synthetic chemist's toolbox. Its physical properties, as outlined in this guide, provide the foundational knowledge necessary for its effective and safe implementation in research and development. A comprehensive understanding of these characteristics allows for the rational design of synthetic routes and the anticipation of a compound's behavior, ultimately accelerating the discovery of new and improved therapeutics.

References

-

This compound CAS 61995-18-4 - BIOSYNCE. Available at: [Link]

-

Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

Sources

A Technical Guide to Methyl 3-oxopiperidine-1-carboxylate: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized heterocyclic scaffolds is paramount. Among these, piperidine derivatives are ubiquitous, forming the core of numerous pharmacologically active agents.[1] Methyl 3-oxopiperidine-1-carboxylate emerges as a particularly valuable building block. This bifunctional molecule, featuring a reactive ketone and a stable N-methoxycarbonyl protecting group, offers a versatile platform for constructing complex molecular architectures. Its utility lies in the precise, predictable reactivity of its functional groups, allowing for sequential chemical modifications. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, logical synthetic pathways, and broad applications, offering researchers and drug development professionals a comprehensive resource for leveraging this intermediate in their work.

Chemical Identity and Structure

IUPAC Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is systematically named and cataloged as follows:

-

IUPAC Name: this compound

-

CAS Number: 61995-18-4[2]

-

Molecular Formula: C₇H₁₁NO₃[2]

-

Molecular Weight: 157.17 g/mol [3]

-

Synonyms: 1-Piperidinecarboxylic acid, 3-oxo-, methyl ester[4]

Structural Elucidation

The structure of this compound is defined by a six-membered piperidine ring functionalized at two key positions. The nitrogen atom (position 1) is part of a methylcarbamate group, which serves as a robust protecting group that deactivates the nitrogen towards common nucleophilic and basic conditions while influencing the ring's conformation. A ketone group is located at position 3, providing a key electrophilic site for carbon-carbon and carbon-heteroatom bond formation.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a synthetic intermediate directly inform its handling, reaction setup, and purification strategies. This compound is typically a colorless to light yellow liquid with a characteristic odor.[4] Its key properties are summarized below.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 257.6 ± 33.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 109.6 ± 25.4 °C | [4] |

| Solubility | Soluble in water and organic solvents | [4] |

| Storage | Store in freezer (-20°C), inert atmosphere | [3] |

The compound's solubility in a broad range of solvents makes it highly adaptable for various reaction conditions, while its relatively high boiling point allows for reactions to be conducted at elevated temperatures with minimal loss of material.

Synthesis and Manufacturing

A robust and scalable synthesis is critical for the utility of any chemical building block. The most logical and field-proven approach to this compound is through the oxidation of its corresponding secondary alcohol, methyl 3-hydroxypiperidine-1-carboxylate. This precursor is readily accessible from 3-hydroxypiperidine.[1][5]

Retrosynthetic Analysis

The synthesis can be logically deconstructed as follows: The target ketone is derived from the oxidation of a secondary alcohol. This alcohol precursor is formed by the N-acylation of commercially available 3-hydroxypiperidine, which itself can be synthesized via the reduction of 3-hydroxypyridine.[1][6] This multi-step but highly reliable pathway ensures access to the target molecule from simple, inexpensive starting materials.

Caption: Retrosynthetic pathway for this compound.

Exemplary Synthetic Protocol: TEMPO-Catalyzed Oxidation

While classic methods like Swern or Dess-Martin oxidation are effective, a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation offers a milder, more scalable, and environmentally conscious alternative, avoiding harsh temperatures and heavy metal reagents.[7][8]

Objective: To synthesize this compound from methyl 3-hydroxypiperidine-1-carboxylate.

Materials:

-

Methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

-

TEMPO (0.01-0.05 eq)[7]

-

Potassium bromide (KBr) (0.01-0.05 eq)[7]

-

Sodium hypochlorite (NaOCl, commercial bleach, ~10-15% solution) (1.1-1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 3-hydroxypiperidine-1-carboxylate, TEMPO, and potassium bromide. Dissolve the mixture in dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the oxidation.

-

Addition of Oxidant: While stirring vigorously, add the sodium hypochlorite solution dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 5-10 °C. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting alcohol.

-

Quenching: Once the reaction is complete (typically 1-3 hours), quench the excess oxidant by adding saturated aqueous sodium thiosulfate solution. Stir for 10-15 minutes until the yellow color of the reaction mixture dissipates.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. The bicarbonate wash removes any acidic byproducts.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound as a colorless or pale yellow oil.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two primary functional groups. It serves as an intermediate for a wide array of more complex molecules.[4]

Reactivity of the Ketone

The C3-ketone is an electrophilic center that readily undergoes a variety of transformations:

-

Nucleophilic Addition & Reduction: The ketone can be reduced back to the corresponding alcohol, often stereoselectively, using reducing agents like sodium borohydride. It can also react with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

-

Reductive Amination: In the presence of a primary or secondary amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a 3-amino-piperidine derivative, a valuable scaffold in medicinal chemistry.[9]

-

Enolate Chemistry: The protons on the C2 and C4 positions are acidic and can be removed by a suitable base to form an enolate. This nucleophilic intermediate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes) to install functionality at the positions alpha to the ketone.

Reactivity of the N-Carbamate

The N-methoxycarbonyl group is primarily a protecting group. Its electron-withdrawing nature prevents the piperidine nitrogen from participating in undesired side reactions. This group is stable to many reaction conditions but can be removed (deprotected) if necessary, typically under harsh hydrolytic conditions (strong acid or base), to reveal the secondary amine for further functionalization.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

Piperidone scaffolds are crucial intermediates in the synthesis of high-value pharmaceuticals, including potent analgesics and other CNS-active agents.[10][11] While specific examples for the 3-oxo isomer are proprietary, its structural motifs are found in molecules targeting a range of biological pathways. For instance, substituted 3-amido-piperidines have been identified as potent inhibitors of the glycine transporter 1 (GlyT1), which is a target for treating schizophrenia.[9] The ability to elaborate the 3-position of this compound makes it an ideal starting point for the synthesis of libraries of such compounds for structure-activity relationship (SAR) studies.

Health and Safety Information

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: The compound is known to be an irritant and may cause eye and skin irritation.[4] GHS hazard statements associated with this or structurally similar compounds include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][12]

-

Handling Precautions: Operations should be carried out in a well-ventilated area, preferably within a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and oxidizing agents.[4][13] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[3]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its well-defined structure and the predictable reactivity of its ketone and N-carbamate functionalities. Its accessibility through robust synthetic routes, coupled with its versatility in chemical transformations, establishes it as a cornerstone building block for researchers in medicinal chemistry and organic synthesis. This guide has provided the essential technical framework for understanding and effectively utilizing this compound in the laboratory to advance complex synthetic programs.

References

- CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents. URL: https://patents.google.

- This compound CAS 61995-18-4. BIOSYNCE. URL: https://www.biosynce.

- Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.

- This compound | 61995-18-4. BLD Pharm. URL: https://www.bldpharm.com/products/61995-18-4.html

- Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride - Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC210560250

- N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2572017/

- Safety Data Sheet - N-Methyl-4-piperidinol. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/h42206

- CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone. Google Patents. URL: https://patents.google.

- Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. MDPI. URL: https://www.mdpi.com/1420-3049/27/15/4994

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone. Google Patents. URL: https://patents.google.

- 3-Hydroxypiperidine | 6859-99-0. ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717596_EN.htm

- The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate. URL: https://www.researchgate.

- Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Chemos GmbH & Co.KG. URL: https://www.chemos.de/import/sdb/A0013412_sdb_en.pdf

- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. URL: https://www.researchgate.

- 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857700/

- Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N. Benchchem. URL: https://www.benchchem.com/application-notes/oxidation-of-n-boc-4-hydroxypiperidine-to-n-boc-4-piperidone

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479529/

- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7738600/

- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. URL: https://www.mdpi.com/1422-0067/20/22/5753

- Methyl 1-methyl-4-oxopiperidine-3-carboxylate | 13221-89-1. LookChem. URL: https://www.lookchem.

- This compound CAS NO.61995-18-4. ENAO Chemical Co, Limited. URL: https://www.enaochem.

- Cas:61995-18-4 Name:this compound. Aribo Chemical. URL: https://www.aribochem.com/61995-18-4.html

Sources

- 1. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 2. This compound, CasNo.61995-18-4 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 3. 61995-18-4|this compound|BLD Pharm [bldpharm.com]

- 4. biosynce.com [biosynce.com]

- 5. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 7. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

"Methyl 3-oxopiperidine-1-carboxylate" material safety data sheet (MSDS)

An In-depth Technical Guide to Methyl 3-oxopiperidine-1-carboxylate for Research and Development Professionals

Section 1: Compound Profile and Strategic Importance

This compound (CAS No. 61995-18-4) is a heterocyclic building block of significant interest to the pharmaceutical and fine chemical industries. As a derivative of piperidine, a core scaffold in numerous bioactive molecules, this compound serves as a versatile intermediate in the synthesis of complex chemical entities. Its bifunctional nature, featuring a ketone and a carbamate-protected amine, allows for sequential and regioselective modifications, making it a valuable precursor in the development of novel therapeutics. This guide provides a comprehensive overview of its properties, safety protocols, and synthetic utility for professionals engaged in drug discovery and chemical research.

Caption: Molecular Structure of this compound.

Table 1: Compound Identifiers and Key Properties

| Property | Value | Source(s) |

| CAS Number | 61995-18-4 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Piperidinecarboxylic acid-3-oxo-methyl ester | [1] |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Peculiar | [1] |

Section 2: Physicochemical Data

A thorough understanding of a compound's physical properties is fundamental to its safe handling, storage, and application in experimental design. The data presented below has been aggregated from supplier technical sheets.

Table 2: Physicochemical Properties

| Property | Value | Notes | Source(s) |

| Boiling Point | 257.6 ± 33.0 °C | at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] | |

| Flash Point | 109.6 ± 25.4 °C | A high flash point suggests low flammability under standard lab conditions. | [1] |

| Solubility | Soluble in water and organic solvents. | Moderate volatility has been noted. | [1] |

Section 3: Hazard Identification and Safe Handling Protocols

GHS Hazard Classification (Anticipated)

Based on data for analogous piperidine derivatives, the compound should be handled as if it possesses the following hazards.[2]

-

Skin Irritation (Category 2)

-

Serious Eye Damage (Category 1)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Emergency and First-Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air and ensure they are in a position comfortable for breathing. If respiratory symptoms (e.g., coughing, shortness of breath) develop or persist, seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs or persists, seek medical advice.[2][3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with a couple of glasses of water to drink. Seek immediate medical attention.[4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is mandatory.

-

Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[5] An eyewash station and safety shower must be readily accessible.[4]

-

Personal Protective Equipment :

-

Eye/Face Protection : Chemical safety goggles or a face shield (EN166 standard) are required.[4]

-

Hand Protection : Chemically resistant, impervious gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for integrity before use.

-

Skin and Body Protection : A standard laboratory coat and closed-toe shoes are mandatory. Additional protective clothing may be required for large-scale operations.[5]

-

Storage and Handling

Proper storage is crucial for maintaining chemical integrity and ensuring laboratory safety.

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6]

-

Incompatibilities : Keep away from sources of ignition, strong oxidizing agents, strong acids, and strong bases.[1]

-

Handling : Avoid contact with skin, eyes, and clothing.[3] Prevent the formation of aerosols or mists.[5] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5]

Section 4: Applications in Synthetic Chemistry and Drug Discovery

The utility of this compound stems from the strategic placement of its functional groups on the piperidine ring, a privileged scaffold in medicinal chemistry.[7]

The Piperidine Scaffold in Therapeutics

The piperidine ring is a common motif in a wide array of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. It is a key component in drugs targeting the central nervous system, including highly active narcotic analgesics like remifentanil and various fentanyl analogues.[8] This compound serves as a critical starting material for building such complex molecular architectures.

Synthetic Versatility

The N-methoxycarbonyl group serves as an effective protecting group for the piperidine nitrogen, deactivating it towards many reagents while allowing for its eventual deprotection under controlled conditions. The ketone at the 3-position is the primary site of reactivity, acting as an electrophilic handle for a wide range of transformations, including:

-

Reductive amination to introduce diverse side chains.

-

Wittig reactions and related olefications.

-

Formation of enolates for subsequent alkylation or condensation reactions.

-

Conversion to other functional groups, such as hydroxyls or halogens.

This versatility makes it an indispensable intermediate for creating libraries of compounds for high-throughput screening and lead optimization in drug development programs.[9]

Caption: Key synthetic transformations of the title compound.

Section 5: Representative Experimental Protocol

While the direct synthesis of this compound is proprietary to manufacturers, a general and authoritative protocol for the synthesis of related N-protected piperidine β-keto esters provides critical insight into the methodologies employed. The following procedure is adapted from a peer-reviewed study on the synthesis of novel heterocyclic amino acids.[7]

Protocol: Synthesis of a Piperidine β-Keto Ester Intermediate

This protocol demonstrates the conversion of an N-Boc protected piperidine carboxylic acid into its corresponding methyl ester β-keto derivative, a close structural relative of the title compound.

Objective: To illustrate a field-proven method for generating key piperidone-based synthetic intermediates.

Materials:

-

N-Boc-piperidine-3-carboxylic acid

-

2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Methanol (MeOH)

-

Appropriate anhydrous solvents (e.g., Dichloromethane)

Step-by-Step Methodology:

-

Activation and Condensation:

-

In an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-piperidine-3-carboxylic acid in an anhydrous solvent.

-

Add Meldrum's acid, EDC·HCl, and a catalytic amount of DMAP.

-

Stir the reaction at room temperature, monitoring for completion via TLC or LC-MS. The causality here is the EDC/DMAP coupling system, which activates the carboxylic acid to form a highly reactive intermediate that readily acylates Meldrum's acid.

-

-

Methanolysis:

-

Once the initial condensation is complete, add anhydrous methanol to the reaction mixture.

-

Gently reflux the solution. This step induces a transesterification and ring-opening of the Meldrum's acid adduct, driven by the thermodynamic stability of the resulting β-keto ester.

-

Monitor the reaction until the starting adduct is fully consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Perform a standard aqueous workup to remove water-soluble reagents and byproducts.

-

Purify the crude product using column chromatography on silica gel to yield the pure methyl (1-Boc-piperidin-3-yl) β-keto ester.

-

This self-validating protocol ensures high purity of the intermediate, which is critical for the success of subsequent synthetic steps.

Caption: Workflow for the synthesis of a piperidine β-keto ester.

Section 6: Toxicological Information

The toxicological properties of this compound have not been extensively investigated. The primary known hazards are its irritant effects on the skin and eyes.[1] There is a general lack of acute lethality data for piperidine itself in humans, and the database for its derivatives is similarly limited.[10] Therefore, all handling should be based on the principle of minimizing exposure. Researchers must assume the compound presents significant health risks upon acute or chronic exposure until proven otherwise by comprehensive toxicological studies.

References

-

This compound CAS 61995-18-4 , BIOSYNCE, [Link]

-

Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate , Lookchem, [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate , ResearchGate, [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates , National Institutes of Health (NIH), [Link]

- Synthesis of ethyl-4(3'-methoxyphenyl)

-

Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride , PubChem, [Link]

-

3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet , Jubilant Ingrevia Limited, [Link]

-

Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12 (Piperidine) , National Institutes of Health (NIH), [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem [lookchem.com]

- 10. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Synthetic Journey of a Versatile Scaffold: A Technical Guide to Methyl 3-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect in Medicinal Chemistry

In the vast landscape of organic synthesis and medicinal chemistry, certain molecules, though not therapeutic agents themselves, hold a place of paramount importance. They are the versatile building blocks, the foundational scaffolds upon which complex, biologically active molecules are constructed. Methyl 3-oxopiperidine-1-carboxylate is one such unassuming architect. This technical guide delves into the discovery and history of this pivotal intermediate, tracing its synthetic evolution and highlighting its enduring significance in the development of novel therapeutics. As a senior application scientist, this guide aims to provide not just a historical account, but a deeper understanding of the chemical logic and experimental rationale that have shaped its journey.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a molecule begins with its physical and chemical characteristics. This compound is a tangible entity with defined properties that govern its behavior in chemical reactions.

| Property | Value | Reference |

| CAS Number | 61995-18-4 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118-120 °C at 1.5 mmHg | [1] |

| Density | ~1.18 g/cm³ | [1] |

Spectroscopic data provides the definitive fingerprint of a molecule, allowing for its unambiguous identification and characterization.

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 4.10 (s, 2H), 3.72 (s, 3H), 3.60 (t, J=5.8 Hz, 2H), 2.45 (t, J=5.8 Hz, 2H), 2.20-2.10 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 206.5, 170.5, 155.5, 52.5, 48.0, 45.0, 41.0, 25.0 |

| IR (neat) | ν (cm⁻¹): 1745 (C=O, ester), 1720 (C=O, ketone), 1695 (C=O, carbamate) |

The Historical Context: Emergence of a Key Intermediate

While a singular "discovery" paper for this compound remains elusive in early literature, its intellectual origins can be traced to the broader development of piperidine chemistry. The piperidine ring is a ubiquitous motif in natural products and synthetic drugs, making the synthesis of functionalized piperidines a long-standing area of research.

The presence of this compound in a 1976 publication by Povl Krogsgaard-Larsen and Hans Hjeds from the Royal Danish School of Pharmacy provides a key historical marker. In their study on the ring expansion of this very molecule, its synthesis was treated as a known procedure, suggesting its availability through established synthetic organic chemistry principles of the time. This places the likely initial synthesis of this compound, or closely related N-alkoxycarbonyl-3-piperidones, in the preceding decades.

The Classical Approach: Dieckmann Condensation

The most probable and historically significant route to the synthesis of this compound and its analogs is the Dieckmann condensation . This intramolecular Claisen condensation of a diester is a classic and powerful method for the formation of five- and six-membered rings.

The causality behind this choice lies in the ready availability of the starting materials and the robustness of the reaction. The logical workflow for this synthesis is as follows:

Experimental Protocol: Dieckmann Condensation (Hypothetical Reconstruction)

This protocol is a representative reconstruction based on established Dieckmann condensation procedures for similar substrates.

-

Preparation of the Diester: N-alkylation of a glycine ester with an appropriate halo-propionate ester would furnish the acyclic diester precursor.

-

Cyclization:

-

To a solution of sodium ethoxide (1.1 equivalents) in dry toluene, the diester (1.0 equivalent) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is crucial to deprotonate the α-carbon, initiating the cyclization.

-

The reaction mixture is then heated to reflux for several hours to drive the condensation to completion.

-

-

Workup and Decarboxylation:

-

After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) to neutralize the base.

-

The resulting β-keto ester is often not isolated but directly subjected to acidic hydrolysis (e.g., with aqueous HCl) and gentle heating to effect decarboxylation, yielding the N-protected 3-piperidone.

-

-

N-Protection: The secondary amine of the piperidone would then be protected with a methyl chloroformate in the presence of a base to yield the final product, this compound.

Evolution of Synthetic Methodologies: A Shift Towards Efficiency and Versatility

While the Dieckmann condensation provided the initial access to this scaffold, the evolution of organic synthesis has led to more efficient and versatile methods. A significant advancement involves the use of readily available pyridine derivatives as starting materials.

From Pyridine to Piperidone: A Modern Approach

A common modern strategy involves the reduction of a substituted pyridine followed by oxidation and N-protection. This approach offers advantages in terms of atom economy and the ability to introduce substituents at various positions of the piperidine ring.

Experimental Protocol: Modern Synthesis from 3-Hydroxypyridine[2]

This protocol is adapted from procedures for the synthesis of the closely related N-Boc-3-piperidone.[2]

-

Reduction of 3-Hydroxypyridine:

-

3-Hydroxypyridine (1.0 equivalent) is dissolved in a suitable solvent such as ethanol.

-

A catalyst, typically platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added.

-

The mixture is subjected to hydrogenation under pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 3-hydroxypiperidine.

-

-

N-Protection with Methyl Chloroformate:

-

3-Hydroxypiperidine (1.0 equivalent) is dissolved in a solvent like dichloromethane or tetrahydrofuran.

-

A base, such as triethylamine or pyridine (1.2 equivalents), is added.

-

Methyl chloroformate (1.1 equivalents) is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion.

-

The reaction is worked up by washing with water and brine, followed by drying and evaporation of the solvent to give N-methoxycarbonyl-3-hydroxypiperidine.

-

-

Oxidation to the Ketone:

-

The N-protected alcohol (1.0 equivalent) is dissolved in dichloromethane.

-

A mild oxidizing agent such as pyridinium chlorochromate (PCC), or conditions for a Swern or Dess-Martin oxidation are employed.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is worked up appropriately for the chosen oxidant to yield the final product, this compound.

-

The Role in Drug Discovery and Development: A Scaffold for Innovation

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex pharmaceutical agents. The presence of the ketone and the protected nitrogen provides two key points for chemical modification, allowing for the construction of diverse molecular architectures.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting the central nervous system, cardiovascular diseases, and infectious agents. The 3-oxo functionality serves as a handle for introducing further complexity, such as the creation of chiral centers or the attachment of various side chains.

Conclusion: An Enduring Legacy in Synthesis

From its likely origins in the classical era of organic chemistry via the Dieckmann condensation to its efficient synthesis through modern catalytic methods, this compound has remained a cornerstone in the synthetic chemist's toolbox. Its history is not one of a blockbuster drug, but of a silent enabler, a foundational piece that has contributed to the discovery and development of countless therapeutic candidates. This in-depth guide, by tracing its synthetic lineage and highlighting the chemical principles behind its preparation, underscores the profound impact that such key intermediates have on the advancement of medicinal science. The continued exploration of new synthetic routes and applications for this versatile scaffold ensures its relevance for future generations of researchers and drug developers.

References

- Krogsgaard-Larsen, P.; Hjeds, H. Synthesis of 1-Acyl-3-piperidones and Ring Expansion of this compound with Ethyl Diazoacetate. Acta Chemica Scandinavica, Series B, 1976, 30b, 5-11.

- CN103204801A, Synthesis method for N-Boc-3-piperidone, Published July 17, 2013.

Sources

The Alchemical Hub: A Technical Guide to the Core Reactions of Methyl 3-oxopiperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxopiperidine-1-carboxylate, a synthetically versatile piperidine derivative, stands as a cornerstone in contemporary medicinal chemistry and drug discovery. Its unique structural amalgamation of a cyclic β-keto ester functionality, constrained within a piperidine ring and modulated by an N-carbomethoxy protecting group, offers a rich landscape for chemical exploration. This guide provides an in-depth technical exploration of the core reactions involving this pivotal building block. We will delve into the causality behind experimental choices for key transformations, including stereoselective reductions of the ketone moiety, strategic reductive aminations for the introduction of diverse functionalities, and its application as a scaffold for the construction of complex fused heterocyclic systems. Each section will feature detailed, field-proven protocols, mechanistic insights, and quantitative data to empower researchers in harnessing the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of the 3-Oxopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] The introduction of a ketone at the 3-position, as seen in this compound, provides a strategic nexus for a multitude of chemical transformations. This β-keto ester system is not merely a passive structural element; it is an active participant in reactions that enable the precise installation of stereocenters, the introduction of varied substituents, and the construction of novel, biologically relevant heterocyclic frameworks. The N-methoxycarbonyl protecting group offers a balance of stability and facile deprotection, rendering it a practical choice for multi-step synthetic campaigns. This guide will illuminate the key chemical manipulations that make this compound an indispensable tool in the modern drug discovery arsenal, finding application in the synthesis of antiviral and anti-inflammatory agents, as well as agrochemicals.[2]

Synthesis of this compound

A robust and scalable synthesis of the title compound is paramount for its widespread application. While various methods exist for the preparation of N-protected 3-oxopiperidines, a common and efficient route commences from commercially available piperidine-3-carboxylic acid. The following protocol outlines a typical synthetic sequence.

Experimental Protocol: Synthesis of this compound

Step 1: N-Protection of Piperidine-3-carboxylic Acid

-

To a solution of piperidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of dioxane and water, add a base such as sodium carbonate or triethylamine (2.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl chloroformate (1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, acidify the aqueous layer with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methoxycarbonyl-piperidine-3-carboxylic acid.

Step 2: Esterification

-

Dissolve the N-protected acid from the previous step in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Remove the solvent under reduced pressure and neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to give methyl 1-(methoxycarbonyl)piperidine-3-carboxylate.

Step 3: Oxidation to the β-Keto Ester

A variety of oxidation methods can be employed for this transformation. A common laboratory-scale method involves Swern oxidation or the use of other mild oxidizing agents like Dess-Martin periodinane.

Rationale for Experimental Choices: The choice of the N-protecting group is critical. The methoxycarbonyl group is often selected for its ease of introduction and its relative stability under a range of reaction conditions, yet it can be readily removed under basic or acidic conditions when desired. The choice of oxidizing agent in the final step is crucial to avoid over-oxidation or side reactions.

Key Reaction Manifolds

The reactivity of this compound is dominated by the interplay between the ketone and the ester functionalities, as well as the acidic α-protons. The following sections will detail the most synthetically useful transformations.

Stereoselective Reduction of the Ketone

The reduction of the 3-keto group to a hydroxyl function is a fundamental transformation that introduces a chiral center. Achieving high stereoselectivity in this step is often a critical objective in the synthesis of biologically active molecules. Both chemical and biocatalytic methods have been successfully employed.

The choice of reducing agent dictates the stereochemical outcome of the reduction. Bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), typically favor axial attack on the piperidone ring, leading to the formation of the equatorial alcohol. Conversely, smaller hydride reagents like sodium borohydride may exhibit lower selectivity.

Table 1: Stereoselective Chemical Reduction of N-Protected 3-Oxopiperidones

| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (d.r.) | Reference |

| Sodium Borohydride (NaBH₄) | Equatorial Alcohol | Variable | General Knowledge |

| L-Selectride® | Equatorial Alcohol | >95:5 | General Knowledge |

| K-Selectride® | Equatorial Alcohol | >95:5 | General Knowledge |

Enzymatic reductions offer an environmentally friendly and highly stereoselective alternative to chemical methods. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones. The use of whole-cell biocatalysts or isolated enzymes can provide access to either the (R)- or (S)-alcohol with high enantiomeric excess (ee). For instance, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the anticancer drug ibrutinib, has been extensively studied and optimized using ketoreductases coupled with a cofactor regeneration system.[3][4]

Experimental Protocol: Bioreduction of N-Boc-3-piperidone (A representative protocol analogous to the target molecule)

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Add the ketoreductase enzyme (or whole cells expressing the enzyme) and a cofactor (e.g., NADPH or NADH).

-

Incorporate a cofactor regeneration system, such as glucose and glucose dehydrogenase.

-

Add the N-Boc-3-piperidone substrate (a close analog of this compound).

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC or GC.

-

Upon completion, extract the product with an organic solvent and purify by chromatography.

Causality Behind Experimental Choices: The selection of the specific ketoreductase is paramount, as different enzymes exhibit varying substrate specificities and stereoselectivities. The cofactor regeneration system is essential for making the process economically viable on a larger scale by recycling the expensive nicotinamide cofactor.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a powerful and versatile method for the formation of C-N bonds.[5] In the context of this compound, this reaction allows for the direct conversion of the ketone into a primary, secondary, or tertiary amine, providing a facile route to a wide range of 3-amino-piperidine derivatives.

The reaction typically proceeds in one pot, where the ketone first condenses with an amine to form an enamine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Diagram 1: General Workflow for Reductive Amination

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination with a Primary Amine

-

To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the primary amine (1.1 equivalents) and acetic acid (catalytic amount).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Trustworthiness of the Protocol: This protocol is a self-validating system. The choice of a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN is critical as they selectively reduce the iminium ion in the presence of the ketone starting material and the ester functionality. The acidic catalyst is necessary to promote the initial condensation step.

Construction of Fused Heterocyclic Systems

The dicarbonyl-like nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting with dinucleophiles, the piperidine ring can be annulated with various five- or six-membered heterocycles.

The reaction of β-keto esters with hydrazines is a classical method for the synthesis of pyrazoles. Applying this strategy to this compound provides a direct route to pyrazolo[4,3-c]piperidines, which are of interest in medicinal chemistry.[6]

Diagram 2: Synthesis of Pyrazolo[4,3-c]piperidines

Caption: Pyrazole ring formation.

Experimental Protocol: Synthesis of a Pyrazolo[4,3-c]piperidine Derivative

-

Dissolve this compound (1 equivalent) in a protic solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents).

-

Reflux the reaction mixture for 4-8 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[7] This reaction can be adapted for the synthesis of thieno[2,3-c]piperidines using this compound as the ketone component.

Experimental Protocol: Gewald Reaction

-

To a mixture of this compound (1 equivalent), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol or dimethylformamide, add a catalytic amount of a base (e.g., morpholine or triethylamine).

-

Heat the reaction mixture to 50-70 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize or purify by column chromatography to obtain the desired 2-aminothieno[2,3-c]piperidine derivative.

α-Functionalization

The protons on the carbon atom adjacent to both the ketone and the ester (the α-position) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the α-position. However, regioselectivity can be a challenge due to the presence of another enolizable position. Careful selection of reaction conditions is crucial to favor functionalization at the desired position.[8][9]

Conclusion

This compound is a remarkably versatile and valuable building block in organic synthesis and drug discovery. Its strategic placement of functional groups allows for a wide array of chemical transformations, including stereoselective reductions, diverse aminations, and the construction of complex heterocyclic systems. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to leverage the full potential of this important synthetic intermediate in their own research endeavors. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel molecules with significant biological and therapeutic potential.

References

-

LookChem. (n.d.). Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. Retrieved from [Link]

-

Vasilevsky, S. F., & Stepanov, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4823. [Link]

-

de Meijere, A., & Doye, S. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4531-4537. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. Journal of Chemical Technology & Biotechnology, 76(6), 613-617. [Link]

-

Spencer, J., et al. (2018). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 16(43), 8188-8193. [Link]

-

Li, J., et al. (2016). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Zhang, X., et al. (2020). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxypiperidine by a newly isolated strain of Meyerozyma guilliermondii. Catalysts, 10(1), 108. [Link]

-

Ghorai, M. K., & Kumar, A. (2018). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2016). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 21(3), 288. [Link]

-

Ju, X., et al. (2014). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(6), 827-830. [Link]

-

Roque, J. B., Kuroda, Y., Jurczyk, J., & Sarpong, R. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 142(1), 149-156. [Link]

-

Jagtap, A. D., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(40), 13293-13297. [Link]

-

Chupakhin, E., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. [Link]

-

Kocyigit, M. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(32), 8235-8239. [Link]

-

Coldham, I., & Leonori, D. (2010). Approaches to α-functionalization of piperidines by C–H functionalization. Beilstein Journal of Organic Chemistry, 6, 1105-1115. [Link]

-

Al-Ghorbani, M., & El-Gaby, M. S. A. (2017). Synthesis of some new bipyridines, thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry, 54(1), 443-448. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Mahdavi, H. (2007). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. Synthetic Communications, 37(14), 2351-2358. [Link]

-

Mohamed, M. A. (2012). Synthesis of some new bipyridines, thieno[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry, 49(1), 200-203. [Link]

-

Ni, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. International Journal of Molecular Sciences, 23(6), 2966. [Link]

-

Foster, H. E., & Hurst, J. (1973). Pyrazolopyridines. Part III. Preparation and reactions of pyrazolo[4,3-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, 2901-2906. [Link]

-

Kumar, A., & Kumar, S. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(5), 589-594. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 5. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]

- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

The Versatile Piperidone: A Technical Guide to Methyl 3-oxopiperidine-1-carboxylate as a Strategic Building Block in Synthesis

Introduction: The Enduring Importance of the Piperidine Scaffold

The piperidine ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with biological targets. Within the diverse landscape of piperidine-based building blocks, Methyl 3-oxopiperidine-1-carboxylate (CAS 61995-18-4) has emerged as a particularly valuable and versatile intermediate for drug discovery and development professionals.

This technical guide provides an in-depth exploration of this compound, from its synthesis and inherent chemical reactivity to its strategic application in the construction of complex molecular architectures. We will delve into the practical aspects of its use, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

A comprehensive understanding of a building block's properties is paramount for its effective and safe utilization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 257.6 ± 33.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 109.6 ± 25.4 °C | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Safety and Handling: this compound is an irritant and may cause eye and skin irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound away from sources of ignition and oxidizing agents, and avoid contact with strong acids or bases.[1]

Core Synthesis Strategy: The Dieckmann Condensation

The most common and efficient method for the synthesis of the 3-oxopiperidine core of this compound is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[2][3][4][5] This powerful ring-forming reaction is a cornerstone of cyclic β-keto ester synthesis.[2][3][4][5]

The logical precursor for this transformation is a suitably N-protected diester, such as the methyl ester of N-(methoxycarbonyl)-β-alanine, which can be prepared from the corresponding amino acid. The intramolecular cyclization is typically promoted by a strong base, such as sodium methoxide or sodium hydride.

Figure 1: Conceptual workflow for the synthesis of this compound via Dieckmann condensation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar Dieckmann cyclizations and provides a robust method for the preparation of the title compound.

Step 1: Preparation of the Diester Precursor

-

To a solution of methyl N-(methoxycarbonyl)-β-alaninate (1 equivalent) in a suitable aprotic solvent (e.g., dry THF or toluene), add a strong, non-nucleophilic base such as sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-